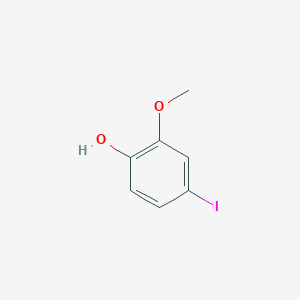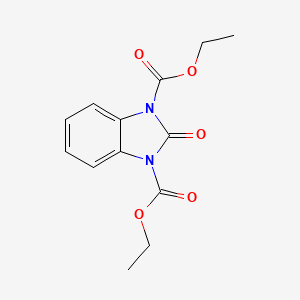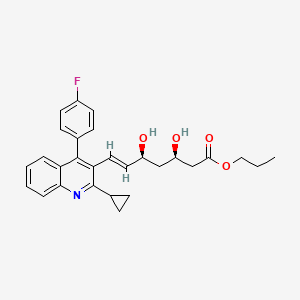
(3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is also known as tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate . It is a solid substance stored at a temperature of 2-8°C .
Synthesis Analysis
The compound can be synthesized using trifluoroacetic acid in dichloromethane at 0 - 30℃ for 3 hours . The reaction solution was essentially a single dot and was added dropwise to a 120 g ice mass Sodium bicarbonate solution to adjust the pH = 7 or so, using dichloromethane extraction twice, each 90mL, organic phase washing, drying, decompression Distillation of most of the dichloromethane, cooling stirring 2h, T = 10 C filtration, white-like solid 8.5g, product yield 81% .Molecular Structure Analysis
The molecular formula of the compound is C29H32FNO4 . The InChI code is 1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3/b15-14+/t21-,22-/m1/s1 .Chemical Reactions Analysis
The compound can undergo reactions under certain conditions. For example, it reacts with trifluoroacetic acid in dichloromethane at 0 - 30℃ for 3 hours .Physical And Chemical Properties Analysis
The compound is a solid substance stored at a temperature of 2-8°C . The molecular weight is 477.58 .Wissenschaftliche Forschungsanwendungen
Dopamine Receptor Agonists and Neurological Implications
Research has explored the pharmacological actions of dopamine analogues and their effects on dopamine (DA) receptors, suggesting potential neurological and therapeutic implications. Agents like trans-dihydrolisuride and quinoline derivatives exhibit partial agonist activity at DA receptors, influencing drug action based on the adaptational state of these receptors. This suggests that compounds with similar structures could be explored for their effects on neurological pathways and disorders (Clark, Hjorth, & Carlsson, 2005).
Corrosion Inhibition
Quinoline derivatives are recognized for their anticorrosive properties. They form stable chelating complexes with metallic surfaces, suggesting applications in protecting materials against corrosion. This highlights a potential application of quinoline-related compounds in industrial and engineering fields to enhance material longevity and integrity (Verma, Quraishi, & Ebenso, 2020).
Antimicrobial and Antibiotic Properties
Fluoroquinolone compounds, which include quinoline derivatives, are noted for their broad-spectrum antimicrobial activity. These compounds act by inhibiting DNA gyrase in bacteria, making them potent agents against various bacterial infections. This suggests the potential use of the compound in developing new antibiotics or antimicrobial agents (Ferguson, 1995).
Optoelectronic Materials
Quinazoline and pyrimidine derivatives, related to quinoline, have applications in creating optoelectronic materials due to their luminescent properties. These compounds are incorporated into materials for organic light-emitting diodes (OLEDs) and other electronic devices, indicating a possible application area for related compounds in the development of new electronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
propyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FNO4/c1-2-15-34-26(33)17-22(32)16-21(31)13-14-24-27(18-9-11-20(29)12-10-18)23-5-3-4-6-25(23)30-28(24)19-7-8-19/h3-6,9-14,19,21-22,31-32H,2,7-8,15-17H2,1H3/b14-13+/t21-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBBQBGIZITSJH-WRBWEIJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

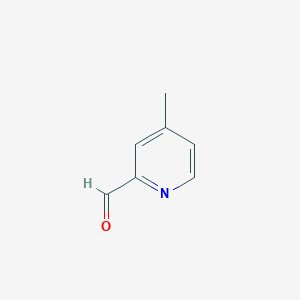
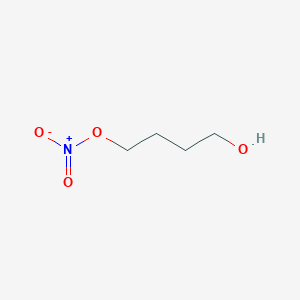


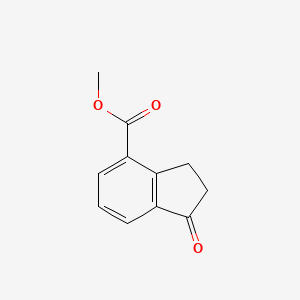
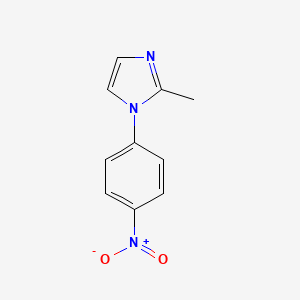




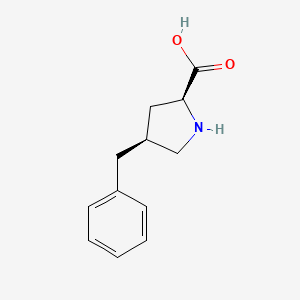
![6,9-Difluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B1311774.png)
